molecular formula C17H18N4O2 B3495743 N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide

N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide

Cat. No.: B3495743
M. Wt: 310.35 g/mol
InChI Key: JKXGAFFQJMEKSJ-UHFFFAOYSA-N
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Description

N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings, and a furan moiety, which is a five-membered aromatic ring containing an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide typically involves multiple steps, starting with the formation of the benzimidazole core This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid.

  • Reduction: The benzimidazole core can be reduced to form tetrahydrobenzimidazole derivatives.

  • Substitution: The acetyl group can be substituted with other functional groups to modify the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Furan-2-carboxylic acid

  • Reduction: Tetrahydrobenzimidazole derivatives

  • Substitution: Various substituted benzimidazole derivatives

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It may serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme activities and cellular processes. Medicine: Industry: Use in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

  • 2-Furylmethylamine: A simpler compound lacking the benzimidazole core.

  • Acetamide derivatives: Compounds with similar acetyl groups but different core structures.

  • Benzimidazole derivatives: Compounds with benzimidazole cores but different substituents.

Uniqueness: N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide is unique due to its combination of the benzimidazole core and the furan moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(furan-2-ylmethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-12(22)18-13-4-5-16-15(9-13)19-17-11-20(6-7-21(16)17)10-14-3-2-8-23-14/h2-5,8-9H,6-7,10-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXGAFFQJMEKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N3CCN(CC3=N2)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide
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N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide
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N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide
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N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide
Reactant of Route 5
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N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide
Reactant of Route 6
N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide

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